molecular formula C21H22N2O4S B2421662 3,4-dimethoxy-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 325979-64-4

3,4-dimethoxy-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2421662
CAS No.: 325979-64-4
M. Wt: 398.48
InChI Key: QOBKDAUQIZLEPD-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide is a chemical compound with a complex structure that includes a benzamide core substituted with methoxy groups and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the benzamide moiety. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to produce the compound in large quantities while maintaining high quality standards.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents on the benzamide or thiazole rings.

Scientific Research Applications

3,4-dimethoxy-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives and thiazole-containing molecules. Examples include:

  • 3,4-dimethoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide
  • 3,4-dimethoxy-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]benzamide

Uniqueness

What sets 3,4-dimethoxy-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide apart is its specific substitution pattern, which can influence its chemical reactivity and biological activity. This unique structure may confer distinct properties, making it a valuable compound for various research applications.

Biological Activity

3,4-Dimethoxy-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide is a synthetic organic compound that belongs to the class of benzamide derivatives. Its complex structure incorporates a benzamide core with methoxy and thiazole substituents, which are known to contribute to various biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C21H22N2O4S
  • Molecular Weight : 398.48 g/mol

This compound features a thiazole ring and a benzamide structure that are pivotal in its biological activity.

While specific mechanisms for this compound have not been fully elucidated, compounds containing thiazole rings often exhibit interactions with various biological targets. These may include:

  • Enzyme Inhibition : The thiazole moiety may inhibit enzymes involved in disease processes.
  • Receptor Modulation : The compound could interact with receptors that mediate cellular responses.

Biological Activities

Research suggests that this compound exhibits a range of biological activities:

  • Anticancer Activity : Preliminary studies indicate potential cytotoxic effects against various cancer cell lines. The presence of the thiazole ring is associated with enhanced anticancer properties due to its ability to induce apoptosis in malignant cells.
  • Antimicrobial Properties : Similar compounds have demonstrated antibacterial and antifungal activities. The structural components may facilitate interactions with microbial targets.
  • Antioxidant Activity : The compound's ability to scavenge free radicals and chelate metal ions suggests potential protective effects against oxidative stress.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialPotential activity against bacterial strains
AntioxidantScavenges free radicals

Case Studies

  • Cytotoxicity Studies : In vitro studies have shown that related compounds exhibit significant cytotoxicity against breast cancer (MDA-MB-231) and colon cancer (HT-29) cell lines, suggesting that this compound may share similar properties .
  • Antibacterial Testing : Compounds structurally similar to this benzamide derivative have been tested against multidrug-resistant bacteria, showing promising results in inhibiting growth .

Properties

IUPAC Name

3,4-dimethoxy-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4S/c1-4-11-27-16-8-5-14(6-9-16)17-13-28-21(22-17)23-20(24)15-7-10-18(25-2)19(12-15)26-3/h5-10,12-13H,4,11H2,1-3H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOBKDAUQIZLEPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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